Andrographidine C

Description

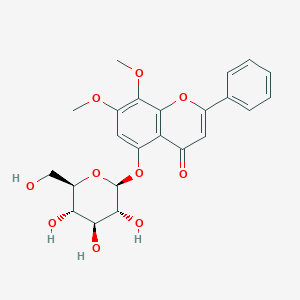

Structure

3D Structure

Properties

IUPAC Name |

7,8-dimethoxy-2-phenyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24O10/c1-29-15-9-14(32-23-20(28)19(27)18(26)16(10-24)33-23)17-12(25)8-13(11-6-4-3-5-7-11)31-22(17)21(15)30-2/h3-9,16,18-20,23-24,26-28H,10H2,1-2H3/t16-,18-,19+,20-,23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGCQDTNINMCFAY-PUIBNRJISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C(=C1)OC3C(C(C(C(O3)CO)O)O)O)C(=O)C=C(O2)C4=CC=CC=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C2=C(C(=C1)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C(=O)C=C(O2)C4=CC=CC=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Andrographidine C: A Technical Guide for Researchers

An In-depth Review of the Chemical Structure, Properties, and Biological Activities of a Promising Flavonoid

Andrographidine C, a flavone isolated from the medicinal plant Andrographis paniculata, is emerging as a compound of significant interest to the scientific community. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and known biological activities, with a focus on its potential as an anti-inflammatory and antiviral agent. Detailed experimental protocols and visual representations of its proposed mechanisms of action are included to support further research and drug development efforts.

Chemical Structure and Properties

This compound is a flavonoid glycoside with the molecular formula C23H24O10 and a molecular weight of 460.43 g/mol .[1][2] Its structure is characterized by a flavone backbone with two methoxy groups at the C7 and C8 positions and a glucose moiety attached at the C5 position. The systematic IUPAC name for this compound is 7,8-dimethoxy-2-phenyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one.[1]

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| Molecular Formula | C23H24O10 |

| Molecular Weight | 460.43 g/mol |

| IUPAC Name | 7,8-dimethoxy-2-phenyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |

| CAS Number | 113963-39-6 |

| PubChem CID | 5318484 |

| InChI | InChI=1S/C23H24O10/c1-29-15-9-14(32-23-20(28)19(27)18(26)16(10-24)33-23)17-12(25)8-13(11-6-4-3-5-7-11)31-22(17)21(15)30-2/h3-9,16,18-20,23-24,26-28H,10H2,1-2H3/t16-,18-,19+,20-,23-/m1/s1 |

| InChIKey | WGCQDTNINMCFAY-PUIBNRJISA-N |

| Canonical SMILES | COC1=C(C2=C(C(=C1)O[C@H]3--INVALID-LINK--CO)O)O">C@@HO)C(=O)C=C(O2)C4=CC=CC=C4)OC |

Table 2: Computed Physicochemical Properties of this compound

| Property | Value | Source |

| XLogP3 | 1.0 | PubChem[1] |

| Hydrogen Bond Donor Count | 4 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 10 | PubChem[1] |

| Rotatable Bond Count | 5 | PubChem[1] |

| Exact Mass | 460.13694696 | PubChem[1] |

| Monoisotopic Mass | 460.13694696 | PubChem[1] |

| Topological Polar Surface Area | 155 Ų | PubChem[1] |

| Heavy Atom Count | 33 | PubChem[1] |

Spectroscopic Data

The structural elucidation of this compound has been confirmed through various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR). The following table summarizes the reported 1H and 13C NMR chemical shifts.

Table 3: 1H and 13C NMR Spectral Data for this compound (in acetone-d6) [3][4]

| Position | δC (ppm) | δH (ppm), mult. (J in Hz) |

| Aglycone | ||

| 2 | 164.5 | |

| 3 | 104.9 | 6.88, s |

| 4 | 183.3 | |

| 5 | 159.2 | |

| 6 | 92.0 | 6.57, d (2.1) |

| 7 | 159.9 | |

| 8 | 129.8 | 6.78, d (2.1) |

| 9 | 154.1 | |

| 10 | 107.0 | |

| 1' | 132.3 | |

| 2', 6' | 129.4 | 8.08, d (8.4) |

| 3', 5' | 129.7 | 7.55, t (8.4) |

| 4' | 132.1 | 7.50, t (8.4) |

| 7-OCH3 | 56.7 | 3.99, s |

| 8-OCH3 | 61.9 | 3.93, s |

| Glucose Moiety | ||

| 1'' | 101.1 | 5.15, d (7.2) |

| 2'' | 73.4 | 3.60–3.40, m |

| 3'' | 77.0 | 3.60–3.40, m |

| 4'' | 70.1 | 3.60–3.40, m |

| 5'' | 77.0 | 3.60–3.40, m |

| 6'' | 61.4 | 3.91, dd (12.0, 2.4); 3.73, dd (12.0, 5.4) |

Biological Activities and Mechanisms of Action

This compound has demonstrated promising biological activities, particularly in the areas of anti-inflammatory and antiviral research.

Anti-inflammatory Activity

In silico studies have identified this compound as a potential inhibitor of Tumor Necrosis Factor-alpha (TNF-α), a key pro-inflammatory cytokine.[5] Molecular docking analyses revealed a high binding affinity of this compound to TNF-α, with a binding energy of -8.6 kcal/mol.[5] This interaction suggests a potential mechanism for its anti-inflammatory effects. The proposed mechanism involves the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory responses.[6][7]

Antiviral Activity against SARS-CoV-2

This compound has been investigated for its potential to combat SARS-CoV-2, the virus responsible for COVID-19. Studies suggest that it may exert its antiviral effects through the inhibition of Angiotensin-Converting Enzyme 2 (ACE2), the primary receptor for viral entry into host cells.[8] In vitro experiments have shown that this compound can inhibit ACE2 activity in human bronchial epithelial cells (BEAS-2B).[8] While specific IC50 values for this compound are yet to be determined, this finding points to a promising avenue for antiviral drug development.

Experimental Protocols

Isolation of this compound from Andrographis echioides

The following is a general protocol for the isolation of this compound based on published methods.[9]

Workflow for the Isolation of this compound

-

Extraction: The dried and powdered whole plant of Andrographis echioides is extracted with methanol at room temperature.

-

Concentration: The methanol extract is filtered and concentrated under reduced pressure to yield a crude extract.

-

Column Chromatography: The crude extract is subjected to column chromatography on a Sephadex LH-20 column.

-

Elution: The column is eluted with a gradient of methanol in a suitable non-polar solvent, starting from 0% and gradually increasing to 100% methanol.

-

Fraction Collection and Analysis: Fractions are collected and monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing this compound.

-

Purification: Fractions rich in this compound are pooled and may require further purification steps, such as recrystallization, to obtain the pure compound.

In Vitro ACE2 Inhibition Assay

The following protocol is a representative method for evaluating the inhibitory effect of this compound on ACE2 activity.[10][11][12]

-

Reagents and Materials:

-

Recombinant human ACE2 enzyme

-

Fluorogenic ACE2 substrate (e.g., Mca-APK(Dnp))

-

Assay buffer (e.g., Tris-HCl with NaCl and ZnCl2)

-

This compound stock solution (dissolved in DMSO)

-

96-well black microplate

-

Fluorescence microplate reader

-

-

Assay Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the ACE2 enzyme solution to each well.

-

Add the different concentrations of this compound to the respective wells. Include a vehicle control (DMSO) and a positive control (a known ACE2 inhibitor).

-

Incubate the plate at 37°C for a predefined period (e.g., 15 minutes).

-

Initiate the enzymatic reaction by adding the fluorogenic ACE2 substrate to all wells.

-

Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths over a time course.

-

-

Data Analysis:

-

Calculate the rate of substrate cleavage from the linear portion of the fluorescence versus time plot.

-

Determine the percentage of ACE2 inhibition for each concentration of this compound relative to the vehicle control.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

-

Conclusion

This compound is a flavonoid with significant potential for further investigation as a therapeutic agent. Its demonstrated in silico and in vitro activities against key targets in inflammatory and viral diseases warrant more extensive preclinical and clinical studies. This technical guide provides a foundational resource for researchers to advance the understanding of this compound's pharmacological properties and to explore its potential applications in drug discovery and development. Further research is needed to determine its experimental physicochemical properties, to fully elucidate its mechanisms of action, and to establish its safety and efficacy profiles.

References

- 1. This compound | C23H24O10 | CID 5318484 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Andrographolide | C20H30O5 | CID 5318517 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Chemical Constituents from Andrographis echioides and Their Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In silico molecular docking study of Andrographis paniculata phytochemicals against TNF-α as a potent anti-rheumatoid drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Study on the mechanism of andrographolide activation [frontiersin.org]

- 7. Andrographolide: Regulating the Master Regulator NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Andrographolide and its fluorescent derivative inhibit the main proteases of 2019-nCoV and SARS-CoV through covalent linkage - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. scienceopen.com [scienceopen.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. mdpi.com [mdpi.com]

Andrographidine C: An In-Depth Technical Guide on its In Vitro Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature specifically detailing the in vitro mechanism of action of Andrographidine C is limited. This guide synthesizes the available information on this compound and extrapolates its potential mechanisms based on the well-documented activities of its structural analogs and co-occurring compounds from Andrographis sp., particularly the major active component, andrographolide. The experimental protocols and signaling pathways described are based on established methodologies for evaluating similar anti-inflammatory compounds.

Introduction

This compound is a flavonoid isolated from plants of the Andrographis genus, notably Andrographis paniculata and Andrographis echioides. While much of the research on the pharmacological activities of Andrographis has centered on the labdane diterpenoid andrographolide, emerging evidence suggests that its flavonoid constituents, including this compound, also contribute to the plant's therapeutic effects. This technical guide will explore the putative in vitro mechanism of action of this compound, focusing on its potential as an anti-inflammatory agent.

Core Putative Mechanism of Action: Anti-inflammatory Effects

The primary mechanism of action for many flavonoids isolated from Andrographis is the modulation of inflammatory pathways. It is hypothesized that this compound exerts its effects through two main avenues: the inhibition of pro-inflammatory enzymes and the suppression of key inflammatory signaling cascades.

Inhibition of Pro-inflammatory Enzymes

Cyclooxygenase-2 (COX-2):

COX-2 is an inducible enzyme that plays a crucial role in the inflammatory response by catalyzing the synthesis of prostaglandins. Several compounds from Andrographis have been identified as COX-2 inhibitors. While direct inhibitory data for this compound is not yet available, a study on related compounds from Andrographis herba demonstrated COX-2 inhibitory activity, suggesting that this compound may act similarly. For instance, Andrographidine E has been shown to inhibit COX-2 with a specific IC50 value[1].

Inducible Nitric Oxide Synthase (iNOS):

iNOS is another key enzyme in the inflammatory process, responsible for the production of high levels of nitric oxide (NO), a pro-inflammatory mediator. The overexpression of iNOS is associated with various inflammatory conditions. Andrographolide has been extensively shown to inhibit iNOS expression and activity. It is plausible that this compound shares this mechanism, thereby reducing the production of nitric oxide in inflammatory settings.

Modulation of Inflammatory Signaling Pathways

Nuclear Factor-kappa B (NF-κB) Signaling Pathway:

The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide - LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for cytokines like TNF-α, IL-6, and IL-1β, as well as enzymes like COX-2 and iNOS. Andrographolide is a well-documented inhibitor of the NF-κB pathway[2][3][4][5]. It is hypothesized that this compound may also suppress NF-κB activation, thereby downregulating the expression of a wide array of inflammatory mediators.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway:

The MAPK signaling pathway, which includes kinases such as p38, ERK, and JNK, is another critical regulator of the inflammatory response. This pathway is activated by various extracellular stimuli, including LPS, and plays a key role in the production of pro-inflammatory cytokines and the expression of iNOS and COX-2. Studies on Andrographis extracts and andrographolide have demonstrated the inhibition of the phosphorylation of key MAPK proteins[4][5]. It is likely that this compound also modulates this pathway, contributing to its anti-inflammatory effects.

Quantitative Data for Related Andrographis Compounds

While specific quantitative data for this compound is not available in the reviewed literature, the following tables summarize the in vitro activity of the closely related compound andrographolide and andrographidine E, which can serve as a reference for the potential potency of this compound.

Table 1: In Vitro Anti-inflammatory Activity of Andrographolide

| Target/Assay | Cell Line | Stimulant | IC50 Value | Reference |

| Nitric Oxide Production | RAW 264.7 Macrophages | LPS/IFN-γ | 17.4 ± 1.1 µM | [6][7] |

| PGE2 Production | RAW 264.7 Macrophages | LPS/IFN-γ | 8.8 µM | [8][9] |

| TNF-α Release | THP-1 Monocytes | - | 18.5 µM (for standardized extract) | [10] |

| IL-6 Release | THP-1 Cells | LPS | 12.2 µM | [8][9] |

Table 2: COX-2 Inhibitory Activity of Andrographidine E

| Compound | Enzyme | IC50 Value | Reference |

| Andrographidine E | COX-2 | 19 µM | [1] |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments that would be employed to elucidate the in vitro mechanism of action of this compound.

Nitric Oxide Production Inhibition Assay (Griess Assay)

Objective: To determine the inhibitory effect of this compound on nitric oxide production in stimulated macrophages.

Methodology:

-

Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Cells are seeded in a 96-well plate at a density of 2 x 10^5 cells/well and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. After a pre-incubation period of 1-2 hours, cells are stimulated with lipopolysaccharide (LPS; 1 µg/mL) and interferon-gamma (IFN-γ; 50 U/mL) to induce iNOS expression and NO production. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The cells are incubated for 24 hours.

-

Nitrite Measurement: After incubation, the supernatant from each well is collected. The concentration of nitrite (a stable metabolite of NO) in the supernatant is measured using the Griess reagent system. This involves mixing the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Data Analysis: The absorbance is measured at 540 nm using a microplate reader. The percentage of NO production inhibition is calculated relative to the LPS/IFN-γ stimulated control. The IC50 value is determined from the dose-response curve.

COX-2 Enzyme Inhibition Assay

Objective: To assess the direct inhibitory effect of this compound on COX-2 enzyme activity.

Methodology:

-

Assay Principle: A colorimetric or fluorometric COX-2 inhibitor screening assay kit is used. The assay measures the peroxidase activity of COX-2, where the enzyme catalyzes the oxidation of a chromogenic substrate in the presence of arachidonic acid.

-

Reaction Setup: The reaction is typically performed in a 96-well plate. Each well contains purified COX-2 enzyme, heme, and the assay buffer.

-

Inhibitor Incubation: Various concentrations of this compound are added to the wells and pre-incubated with the enzyme for a specified time (e.g., 10-15 minutes) at room temperature to allow for binding. A known COX-2 inhibitor (e.g., celecoxib) is used as a positive control.

-

Reaction Initiation: The reaction is initiated by adding arachidonic acid and the chromogenic substrate.

-

Data Acquisition: The absorbance or fluorescence is measured kinetically over a period of time using a microplate reader.

-

Data Analysis: The rate of the reaction is calculated from the linear portion of the kinetic curve. The percentage of inhibition is determined for each concentration of this compound relative to the vehicle control. The IC50 value is calculated from the dose-response curve.

Western Blot Analysis for NF-κB and MAPK Signaling

Objective: To investigate the effect of this compound on the activation of key proteins in the NF-κB and MAPK signaling pathways.

Methodology:

-

Cell Culture and Treatment: RAW 264.7 cells are cultured and seeded as described previously. Cells are pre-treated with this compound for 1-2 hours, followed by stimulation with LPS (1 µg/mL) for a shorter duration (e.g., 15-60 minutes) to observe protein phosphorylation events.

-

Protein Extraction: After treatment, cells are washed with ice-cold PBS and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to obtain total cell lysates. For NF-κB nuclear translocation analysis, nuclear and cytoplasmic fractions are separated using a nuclear extraction kit.

-

Protein Quantification: The protein concentration of the lysates is determined using a Bradford or BCA protein assay.

-

SDS-PAGE and Electrotransfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for the phosphorylated and total forms of key signaling proteins (e.g., phospho-p65, p65, phospho-IκBα, IκBα, phospho-p38, p38, phospho-ERK, ERK, phospho-JNK, JNK).

-

Detection: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Data Analysis: The band intensities are quantified using densitometry software. The ratio of the phosphorylated protein to the total protein is calculated to determine the level of activation.

Visualizing the Mechanism: Signaling Pathways and Experimental Workflow

Signaling Pathways

Caption: Putative inhibition of the NF-κB signaling pathway by this compound.

Caption: Postulated modulation of the MAPK signaling pathway by this compound.

Experimental Workflow

Caption: General experimental workflow for investigating this compound's mechanism.

Conclusion and Future Directions

This compound, a flavonoid from the Andrographis genus, holds promise as an anti-inflammatory agent. Based on the activities of structurally related compounds, its primary in vitro mechanism of action is likely centered on the inhibition of pro-inflammatory enzymes such as COX-2 and iNOS, and the suppression of key inflammatory signaling pathways, namely NF-κB and MAPK.

To validate these hypotheses and fully elucidate the therapeutic potential of this compound, further research is imperative. Future studies should focus on:

-

Direct Enzyme Inhibition Assays: Determining the specific IC50 values of this compound against purified COX-2 and iNOS enzymes.

-

Signaling Pathway Analysis: Conducting detailed Western blot analyses to confirm the inhibitory effects on the phosphorylation of key proteins in the NF-κB and MAPK pathways.

-

Gene Expression Studies: Utilizing quantitative real-time PCR (qRT-PCR) to measure the effect of this compound on the mRNA expression of pro-inflammatory genes.

-

Broader Target Screening: Employing broader screening panels to identify other potential molecular targets of this compound.

A comprehensive understanding of the in vitro mechanism of action of this compound will be a critical step in its development as a potential therapeutic agent for inflammatory diseases.

References

- 1. cabidigitallibrary.org [cabidigitallibrary.org]

- 2. Inhibition of NF-kB and COX-2 by andrographolide regulates the progression of cervical cancer by promoting PTEN expression and suppressing PI3K/AKT signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Andrographolide interferes with binding of nuclear factor-κB to DNA in HL-60-derived neutrophilic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biomedgrid.com [biomedgrid.com]

- 5. Andrographolide Inhibits Inflammatory Cytokines Secretion in LPS-Stimulated RAW264.7 Cells through Suppression of NF-κB/MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanisms of suppression of inducible nitric oxide synthase (iNOS) expression in RAW 264.7 cells by andrographolide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanisms of suppression of inducible nitric oxide synthase (iNOS) expression in RAW 264.7 cells by andrographolide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The wide spectrum anti-inflammatory activity of andrographolide in comparison to NSAIDs: A promising therapeutic compound against the cytokine storm | PLOS One [journals.plos.org]

- 9. biorxiv.org [biorxiv.org]

- 10. researchgate.net [researchgate.net]

Andrographidine C: A Literature Review and Survey

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Andrographidine C is a flavone glycoside isolated from Andrographis paniculata, a plant with a long history of use in traditional medicine. Despite the extensive research into the pharmacological properties of A. paniculata, particularly its primary active constituent, the diterpenoid andrographolide, scientific literature dedicated specifically to this compound is notably sparse. This technical guide aims to consolidate the currently available information on this compound, address the significant knowledge gaps, and provide a broader context by reviewing the biological activities and mechanisms of action of other flavonoids found in Andrographis paniculata. The objective is to offer a comprehensive resource for researchers and professionals in drug development, highlighting potential avenues for future investigation into this understudied natural product.

Introduction to this compound

This compound is a flavonoid first isolated from the roots of Andrographis paniculata.[1] Flavonoids from this plant are known to possess a range of biological activities, including anti-proliferative and anti-platelet aggregation properties.[2] However, specific experimental data on the bioactivities of this compound are not available in the current scientific literature. Its chemical structure has been elucidated, identifying it as a flavone with uncommon O-substitution patterns.[1]

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C23H24O10 | PubChem |

| Molecular Weight | 460.43 g/mol | PubChem |

| IUPAC Name | 7,8-dimethoxy-2-phenyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | PubChem |

| Canonical SMILES | COC1=C(C2=C(C(=C1)O[C@H]3--INVALID-LINK--CO)O)O">C@@HO)C(=O)C=C(O2)C4=CC=CC=C4)OC | PubChem |

Biological Activities and Quantitative Data of Andrographis paniculata Flavonoids

While quantitative data for this compound is unavailable, studies on other flavonoids and flavonoid-rich extracts from A. paniculata provide insights into the potential therapeutic activities of this class of compounds.

Table 1: Anti-inflammatory and Cytotoxic Activities of Compounds and Extracts from Andrographis paniculata

| Compound/Extract | Biological Activity | Assay System | Quantitative Data (IC50) | Reference |

| Andropanolide | Anti-inflammatory | LPS-stimulated RAW264.7 macrophages | 13.4 µM (NO inhibition) | [3] |

| Andropanolide | Cytotoxicity | LNCaP, HepG2, KB, MCF7, SK-Mel2 cells | 31.8 - 45.9 µM | [3] |

| 5-hydroxy-7,8-dimethoxyflavone | Anti-inflammatory | Bioactivity-guided fractionation | Data not specified | [4] |

| Flavonoid Extract | Antioxidant, Anti-inflammatory | Diabetic rat model | Reduced TNF-alpha and VEGF | [5] |

| Andropaniculosin A & Andropaniculoside A | Anti-platelet aggregation | Collagen, thrombin, AA, PAF induced | Data not specified | [6] |

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound have not been published. However, this section outlines generalized methodologies commonly employed for the extraction, isolation, and bioactivity screening of flavonoids from Andrographis paniculata.

Extraction and Isolation of Flavonoids

A typical procedure for the extraction and isolation of flavonoids from A. paniculata involves the following steps:

-

Plant Material Preparation: The aerial parts or roots of A. paniculata are collected, washed, dried in an oven (e.g., at 60°C), and ground into a fine powder.[5]

-

Extraction: The powdered plant material is subjected to maceration with a solvent such as 96% ethanol.[5] The process is often repeated over several cycles to ensure maximum extraction of phytochemicals.

-

Fractionation: The crude extract is then fractionated using different solvents of increasing polarity, such as ethyl acetate, to separate compounds based on their solubility.[4]

-

Chromatographic Separation: The flavonoid-rich fractions are further purified using chromatographic techniques. This can include column chromatography over silica gel with a gradient elution system (e.g., chloroform/methanol) and preparative thin-layer chromatography (TLC).[6]

Anti-inflammatory Activity Assay (Nitric Oxide Inhibition)

The anti-inflammatory potential of isolated compounds is often assessed by their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW264.7 cells).

-

Cell Culture: RAW264.7 cells are cultured in an appropriate medium and seeded in 96-well plates.

-

Treatment: The cells are pre-treated with various concentrations of the test compound for a specified period before being stimulated with LPS (e.g., 1 µg/mL).

-

NO Measurement: After incubation, the concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.

-

Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC50 value, the concentration of the compound that inhibits 50% of NO production, is then determined.

Cytotoxicity Assay (MTT Assay)

The cytotoxic effect of compounds on cancer cell lines is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Seeding: Cancer cells (e.g., MCF7, HepG2) are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compound for a defined period (e.g., 24, 48 hours).

-

MTT Incubation: MTT solution is added to each well, and the plate is incubated to allow viable cells to reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Calculation: The cell viability is expressed as a percentage of the control, and the IC50 value is calculated.

Signaling Pathways and Experimental Workflows

While the specific mechanism of action for this compound is unknown, extracts of A. paniculata and its major component, andrographolide, are known to modulate key inflammatory signaling pathways.

Generalized Workflow for Phytochemical Analysis

The following diagram illustrates a general workflow for the isolation and characterization of bioactive compounds from Andrographis paniculata.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation. Andrographolide, the main active component of A. paniculata, has been shown to inhibit this pathway. It is plausible that flavonoids from the plant may also exert their anti-inflammatory effects through this mechanism.

Conclusion and Future Directions

This compound remains a largely unexplored constituent of Andrographis paniculata. While its chemical structure is known, there is a complete absence of experimental data regarding its biological activities and mechanism of action. This represents a significant gap in the scientific literature, but also a promising opportunity for future research.

Given the demonstrated anti-inflammatory, cytotoxic, and anti-platelet aggregation activities of other flavonoids from A. paniculata, it is reasonable to hypothesize that this compound may possess similar therapeutic potential. Future research should prioritize the following:

-

Isolation or Synthesis: Development of efficient and scalable methods for the isolation of this compound from A. paniculata or its total chemical synthesis to obtain sufficient quantities for biological evaluation.

-

In Vitro Screening: A comprehensive screening of this compound against a panel of cancer cell lines and in various models of inflammation and viral infection to identify its primary biological activities.

-

Mechanism of Action Studies: Elucidation of the molecular targets and signaling pathways modulated by this compound to understand its mechanism of action.

-

In Vivo Studies: Evaluation of the efficacy and safety of this compound in preclinical animal models for its most promising in vitro activities.

By systematically addressing these areas, the scientific community can unlock the potential of this compound as a novel therapeutic agent. This technical guide serves as a foundational resource to stimulate and guide these future research endeavors.

References

- 1. jstage.jst.go.jp [jstage.jst.go.jp]

- 2. A Comprehensive Review of Andrographis paniculata (Burm. f.) Nees and Its Constituents as Potential Lead Compounds for COVID-19 Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Diterpenoids and Flavonoids from Andrographis paniculata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Isolation and identification of bioactive compounds in Andrographis paniculata (Chuanxinlian) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Andrographis Paniculata (Burm. F.) Flavonoid Compound and Prevention of Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

Methodological & Application

Application Notes and Protocols: Extraction of Andrographidine C from Andrographis paniculata

For Researchers, Scientists, and Drug Development Professionals

Introduction

Andrographis paniculata, commonly known as "King of Bitters," is a medicinal plant rich in bioactive compounds. While extensively studied for its diterpenoids, particularly andrographolide, the plant is also a valuable source of flavonoids, which contribute significantly to its therapeutic properties. Andrographidine C, a flavone glucoside, is one such compound with potential pharmacological value. This document provides a detailed protocol for the extraction and purification of this compound from the aerial parts of Andrographis paniculata. The methodology is based on established principles of natural product chemistry, tailored for the specific physicochemical properties of flavonoid glucosides.

Physicochemical Properties of this compound

This compound is a flavone substituted with methoxy groups and linked to a glucose moiety. Its chemical structure determines its polarity and solubility, which are critical factors for developing an effective extraction and purification strategy.

| Property | Value | Reference |

| Molecular Formula | C₂₃H₂₄O₁₀ | [1] |

| Molecular Weight | 460.43 g/mol | |

| Class | Flavone Glucoside | [2][3] |

| Polarity | High (due to the glucose moiety) | |

| Solubility | Soluble in polar organic solvents (e.g., methanol, ethanol), sparingly soluble in less polar solvents, and has low solubility in water. |

Experimental Protocol: Extraction and Isolation of this compound

This protocol outlines a multi-step process for the extraction, fractionation, and purification of this compound from dried Andrographis paniculata plant material.

1. Plant Material Preparation

-

Source: Aerial parts (leaves and stems) of Andrographis paniculata.

-

Preparation: The plant material should be air-dried in the shade to preserve the chemical integrity of the constituents. Once dried, grind the material into a coarse powder (approximately 20-40 mesh) to increase the surface area for efficient extraction.

2. Extraction

-

Method: Ultrasound-Assisted Extraction (UAE) is recommended for its efficiency and reduced extraction time at lower temperatures, which minimizes the degradation of thermolabile compounds.

-

Solvent: 70% ethanol in water. This hydroalcoholic mixture is effective for extracting a broad range of polar compounds, including flavonoid glucosides.

-

Procedure:

-

Macerate 100 g of the powdered plant material in 1 L of 70% ethanol.

-

Place the mixture in an ultrasonic bath and sonicate for 30 minutes at a controlled temperature (not exceeding 40°C).

-

Filter the extract through Whatman No. 1 filter paper.

-

Repeat the extraction process two more times with fresh solvent to ensure exhaustive extraction.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at 45°C to obtain the crude extract.

-

3. Fractionation (Liquid-Liquid Partitioning)

-

Objective: To separate compounds based on their polarity.

-

Procedure:

-

Suspend the crude extract in distilled water.

-

Perform sequential partitioning in a separatory funnel with solvents of increasing polarity:

-

First, partition with n-hexane to remove non-polar compounds like fats and waxes. Discard the n-hexane fraction.

-

Next, partition the aqueous layer with ethyl acetate. This fraction will contain compounds of medium polarity, including some flavonoids.

-

The aqueous fraction will retain the highly polar compounds, including this compound.

-

-

Collect the ethyl acetate and aqueous fractions separately and concentrate them to dryness using a rotary evaporator.

-

4. Purification by Column Chromatography

-

Stationary Phase: Silica gel (60-120 mesh) is suitable for the initial separation. For finer purification, Sephadex LH-20 can be used, which separates compounds based on molecular size and polarity.

-

Mobile Phase: A gradient elution system is recommended. Start with a non-polar solvent and gradually increase the polarity. A common solvent system is a gradient of chloroform and methanol.

-

Procedure:

-

Prepare a silica gel column.

-

Adsorb the dried ethyl acetate fraction onto a small amount of silica gel and load it onto the column.

-

Elute the column with a gradient of increasing methanol concentration in chloroform (e.g., starting from 100% chloroform and gradually increasing to 100% methanol).

-

Collect fractions of 20-30 mL and monitor the separation using Thin Layer Chromatography (TLC).

-

5. Thin Layer Chromatography (TLC) Monitoring

-

Stationary Phase: Silica gel 60 F₂₅₄ plates.

-

Mobile Phase: A mixture of chloroform and methanol (e.g., 9:1 or 8:2 v/v) is a good starting point. The ratio can be optimized for better separation.

-

Visualization:

-

UV light (at 254 nm and 366 nm).

-

Staining with a spray reagent like anisaldehyde-sulfuric acid followed by heating.

-

-

Procedure:

-

Spot the collected fractions on a TLC plate alongside the crude extract.

-

Develop the plate in the chosen mobile phase.

-

Visualize the spots and pool the fractions containing the compound of interest (based on its Rf value and spot color).

-

6. Final Purification and Characterization

-

Recrystallization: The pooled fractions containing this compound can be further purified by recrystallization from a suitable solvent system (e.g., methanol-water) to obtain pure crystals.

-

Characterization: The identity and purity of the isolated this compound should be confirmed using modern analytical techniques:

-

High-Performance Liquid Chromatography (HPLC): To determine the purity.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural elucidation.

-

Quantitative Data

While specific yield data for this compound is not widely available, the following table summarizes the total flavonoid content and andrographolide content from Andrographis paniculata using different extraction methods, which can serve as a reference for optimizing the extraction process.

| Extraction Method | Solvent | Compound | Yield/Content | Reference |

| Maceration | 70% Ethanol | Andrographolide | 14.47% in extract | [4] |

| Soxhlet Extraction | Methanol | Andrographolide | - | |

| Ultrasound-Assisted | 70% Ethanol | Andrographolide | - | [5] |

| Maceration | Ethyl Acetate | Total Flavonoids | Highest among tested solvents | [6] |

| Maceration | Methanol | Total Flavonoids | - | [6] |

| Maceration | Ethanol:Water (1:1) | Total Flavonoids | - | [6] |

| Maceration | Aqueous | Total Flavonoids | - | [6] |

Diagrams

Experimental Workflow for this compound Extraction

Caption: Workflow for the extraction and purification of this compound.

This comprehensive protocol provides a robust framework for the successful isolation of this compound from Andrographis paniculata. Researchers can adapt and optimize the parameters based on their specific laboratory conditions and available equipment.

References

- 1. This compound | C23H24O10 | CID 5318484 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. jstage.jst.go.jp [jstage.jst.go.jp]

- 3. medchemexpress.com [medchemexpress.com]

- 4. phcogj.com [phcogj.com]

- 5. Qualitative and Quantitative Analysis of Andrographis paniculata by Rapid Resolution Liquid Chromatography/Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. impactfactor.org [impactfactor.org]

Application Notes and Protocols for the Purification of Andrographidine C by HPLC

For Researchers, Scientists, and Drug Development Professionals

Abstract

Andrographidine C, a flavone constituent isolated from the medicinal plant Andrographis paniculata, has garnered interest for its potential pharmacological activities.[1] High-performance liquid chromatography (HPLC) is a robust and efficient technique for the purification of such natural products. This document provides a detailed application note and a comprehensive protocol for the preparative HPLC purification of this compound, intended to guide researchers in obtaining this compound in high purity for further investigation.

Introduction

Andrographis paniculata (Burm. f.) Nees, commonly known as "King of Bitters," is a medicinal herb with a long history of use in traditional medicine. Its therapeutic effects are attributed to a diverse range of bioactive compounds, including diterpenoids and flavonoids. This compound is a flavone found within this plant, and like many flavonoids, it is being explored for its potential health benefits.[1] The isolation and purification of this compound are essential steps for its structural elucidation, pharmacological screening, and development as a potential therapeutic agent. Preparative High-Performance Liquid Chromatography (HPLC) offers a powerful method for achieving high-purity isolation of specific compounds from complex plant extracts.

Chemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to developing an effective HPLC purification strategy.

| Property | Value | Source |

| Molecular Formula | C23H24O10 | [1][2] |

| Molecular Weight | 460.43 g/mol | [1][2] |

| Chemical Class | Flavone | [1][2] |

| IUPAC Name | 7,8-dimethoxy-2-phenyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | [2] |

| Solubility | Soluble in organic solvents like methanol and ethanol. Sparingly soluble in water. | General flavonoid properties |

| UV-Vis Absorption | Typical flavone absorption maxima are expected in the ranges of 240-285 nm (Band II) and 300-400 nm (Band I). | General flavonoid properties |

Experimental Protocols

Plant Material and Extraction

-

Plant Material: Dried aerial parts of Andrographis paniculata.

-

Extraction Solvent: 85% Ethanol in water.

-

Extraction Procedure:

-

The dried and powdered plant material is macerated with 85% ethanol at room temperature for 24 hours.

-

The extraction is repeated three times to ensure exhaustive extraction of the flavonoids.

-

The collected extracts are pooled and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Preliminary Fractionation (Optional but Recommended)

To reduce the complexity of the mixture injected into the HPLC system and to prolong column life, a preliminary fractionation of the crude extract is advisable.

-

Solid-Phase Extraction (SPE):

-

Stationary Phase: C18 SPE cartridge.

-

Procedure:

-

The crude extract is dissolved in a minimal amount of the initial mobile phase.

-

The C18 cartridge is conditioned with methanol followed by water.

-

The dissolved extract is loaded onto the cartridge.

-

The cartridge is washed with water to remove highly polar impurities.

-

The flavonoid-rich fraction is eluted with a step gradient of methanol in water (e.g., 20%, 40%, 60%, 80%, 100% methanol).

-

Fractions are collected and analyzed by analytical HPLC to identify those containing this compound.

-

-

Preparative HPLC Purification of this compound

The following protocol is a representative method for the purification of this compound. Optimization may be required based on the specific instrumentation and the composition of the extract.

Instrumentation and Conditions:

| Parameter | Recommended Setting |

| HPLC System | Preparative HPLC system with a gradient pump, UV-Vis detector, and fraction collector. |

| Column | C18 reversed-phase column (e.g., 250 x 21.2 mm, 5 µm particle size). |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient Elution | 0-10 min, 15-25% B; 10-30 min, 25-40% B; 30-40 min, 40-60% B; 40-45 min, 60-15% B (for column regeneration). This is a starting point and should be optimized based on analytical runs. |

| Flow Rate | 15-20 mL/min (scaled up from analytical flow rate). |

| Column Temperature | 25 °C |

| Detection Wavelength | 270 nm and 330 nm (to monitor for flavones). |

| Injection Volume | Dependent on the concentration of the sample and the column capacity. |

Protocol:

-

Sample Preparation: The this compound-containing fraction from the preliminary fractionation is dissolved in a suitable solvent (e.g., methanol or the initial mobile phase composition). The solution is filtered through a 0.45 µm syringe filter before injection.

-

Method Development: An analytical scale HPLC method is first developed to determine the optimal separation conditions. This analytical method is then scaled up for preparative purification.

-

Purification Run: The prepared sample is injected onto the preparative HPLC system.

-

Fraction Collection: Fractions are collected based on the elution profile, targeting the peak corresponding to this compound.

-

Purity Analysis: The purity of the collected fractions is assessed using analytical HPLC.

-

Compound Confirmation: The identity of the purified compound is confirmed using spectroscopic techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualization of Experimental Workflow and Potential Signaling Pathway

Experimental Workflow for this compound Purification

References

Quantitative Analysis of Andrographidine C using Liquid Chromatography-Mass Spectrometry (LC-MS)

Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the quantitative analysis of Andrographidine C, a flavone isolated from Andrographis paniculata, using Liquid Chromatography-Mass Spectrometry (LC-MS). The protocol is designed for researchers in natural product chemistry, pharmacology, and drug development who require a sensitive and specific method for the quantification of this compound in various matrices.

Introduction

This compound is a flavonoid found in the medicinal plant Andrographis paniculata, which is widely used in traditional medicine for its anti-inflammatory and other therapeutic properties.[1] As research into the pharmacological activities of individual phytochemicals intensifies, the need for robust analytical methods for their quantification becomes crucial. LC-MS offers high sensitivity and selectivity, making it the ideal technique for the analysis of complex mixtures such as plant extracts and biological samples. This application note describes a complete workflow for the quantitative determination of this compound, including sample preparation, chromatographic separation, and mass spectrometric detection. While a specific validated method for this compound is not widely published, this protocol is adapted from established methods for similar flavonoids and diterpenoids from Andrographis paniculata.[2][3][4][5][6]

Experimental Protocols

Sample Preparation

The following protocol outlines the extraction of this compound from Andrographis paniculata plant material. For other matrices, such as plasma or tissue samples, appropriate protein precipitation or liquid-liquid extraction methods should be employed.

Materials:

-

Dried and powdered Andrographis paniculata plant material

-

Methanol (HPLC grade)

-

Water (LC-MS grade)

-

0.45 µm syringe filters

Procedure:

-

Accurately weigh 1.0 g of the powdered plant material into a 50 mL conical tube.

-

Add 20 mL of 80% methanol in water.

-

Vortex for 1 minute to ensure thorough mixing.

-

Sonicate the mixture in an ultrasonic bath for 30 minutes at room temperature.

-

Centrifuge the sample at 4000 rpm for 15 minutes.

-

Carefully collect the supernatant.

-

Filter the supernatant through a 0.45 µm syringe filter into an autosampler vial for LC-MS analysis.

Liquid Chromatography

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

Chromatographic Conditions:

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Gradient Elution | 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-18.1 min: 90-10% B; 18.1-22 min: 10% B |

Mass Spectrometry

Instrumentation:

-

Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF) equipped with an electrospray ionization (ESI) source.

Mass Spectrometry Parameters (Positive Ion Mode):

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 120 °C |

| Desolvation Temperature | 350 °C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

| Collision Gas | Argon |

| Scan Mode | Multiple Reaction Monitoring (MRM) |

MRM Transitions for this compound:

Based on the molecular weight of this compound (C23H24O10, MW: 460.4 g/mol ), the following theoretical MRM transitions can be used. These should be optimized by direct infusion of an this compound standard.

| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| 461.14 [M+H]+ | To be determined empirically | To be determined empirically |

| 483.13 [M+Na]+ | To be determined empirically | To be determined empirically |

Note: The product ions and collision energies need to be determined by infusing a standard solution of this compound into the mass spectrometer and performing a product ion scan.

Data Presentation

The following tables summarize the expected quantitative data for a validated LC-MS method for this compound, based on typical performance for similar flavonoids.[2][3]

Table 1: Calibration Curve and Linearity

| Analyte | Calibration Range (ng/mL) | Regression Equation | Correlation Coefficient (r²) |

| This compound | 1 - 500 | y = mx + c | > 0.995 |

Table 2: Limit of Detection (LOD) and Limit of Quantification (LOQ)

| Analyte | LOD (ng/mL) | LOQ (ng/mL) |

| This compound | ~0.5 | ~1.5 |

Table 3: Accuracy and Precision

| Analyte | Spiked Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |

| This compound | 5 | < 10 | < 15 | 90 - 110 |

| 50 | < 10 | < 15 | 90 - 110 | |

| 250 | < 10 | < 15 | 90 - 110 |

Visualization

Experimental Workflow

The following diagram illustrates the overall workflow for the quantitative analysis of this compound.

Caption: Workflow for this compound Analysis.

Signaling Pathway

Flavonoids, including those from Andrographis paniculata, are known to exert anti-inflammatory effects by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[7][8][9][10][11] This pathway is a key regulator of the inflammatory response.

Caption: Inhibition of NF-κB Pathway by this compound.

References

- 1. This compound | C23H24O10 | CID 5318484 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Qualitative and Quantitative Analysis of Andrographis paniculata by Rapid Resolution Liquid Chromatography/Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A validated LC–MS/MS method for clinical pharmacokinetics and presumptive phase II metabolic pathways following oral administration of Andrographis paniculata extract - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quantitative Determination of Andrographolide and Related Compounds in Andrographis paniculata Extracts and Biological Evaluation of Their Anti-Inflammatory Activity [mdpi.com]

- 6. A Simple and Sensitive LC-MS/MS Method for Determination of Four Major Active Diterpenoids from Andrographis paniculata in Human Plasma and Its Application to a Pilot Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Flavonoids as Potential Anti-Inflammatory Molecules: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benthamdirect.com [benthamdirect.com]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Flavonoids as Natural Anti-Inflammatory Agents Targeting Nuclear Factor-Kappa B (NFκB) Signaling in Cardiovascular Diseases: A Mini Review [frontiersin.org]

- 11. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

Andrographidine C: Application Notes and Protocols for Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Andrographidine C is a flavonoid isolated from the medicinal plant Andrographis paniculata. This document provides detailed application notes and protocols for cell-based assays to investigate the potential therapeutic effects of this compound. The protocols are based on established methodologies for similar compounds, particularly andrographolide, another major bioactive component of Andrographis paniculata. These assays can be adapted to explore the anti-inflammatory, anticancer, and antiviral properties of this compound.

Data Presentation

The following tables summarize the reported biological activities of this compound and related compounds from Andrographis paniculata.

Table 1: Anti-inflammatory and Anticancer Activity of Compounds from Andrographis paniculata

| Compound | Assay | Cell Line | Endpoint | IC50 Value | Reference |

| This compound | iNOS Inhibition | RAW 264.7 | Nitric Oxide (NO) Production | Not specified, but showed dose-dependent inhibition | [1] |

| Andrographolide | Nitric Oxide (NO) Production | RAW 264.7 | Inhibition of NO release | Not specified | [2] |

| Andrographolide | PGE2 Production | RAW 264.7 | Inhibition of PGE2 release | 8.8 µM | [3][4] |

| Andrographolide | IL-6 Release | THP-1 | Inhibition of IL-6 release | 12.2 µM | [4] |

| Andrographolide | TNF-α Release | THP-1 | Inhibition of TNF-α release | Not specified | [2] |

| Andrographolide | Cell Viability (Anticancer) | KB (Oral Cancer) | Cytotoxicity | 106.2 µg/mL | [5] |

| Andrographolide | Cell Viability (Anticancer) | MCF-7 (Breast Cancer) | Cytotoxicity (48h) | 32.90 µM | [6] |

| Andrographolide | Cell Viability (Anticancer) | MDA-MB-231 (Breast Cancer) | Cytotoxicity (48h) | 37.56 µM | [6] |

| Andrographidine E | COX-2 Inhibition | Not applicable (Enzymatic) | Enzyme Inhibition | 19 µM | [7] |

Table 2: Antiviral Activity of this compound

| Compound | Assay | Cell Line | Endpoint | Observation | Reference |

| This compound | ACE2 Activity | BEAS-2B, NIH-3T3 | Inhibition of ACE2 | Dose-dependent inhibition of ACE2 activity. No significant cytotoxicity observed. | [8] |

Experimental Protocols

Anti-inflammatory Assays

Principle: This assay measures the ability of this compound to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells. The amount of NO produced is quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

Protocol:

-

Cell Culture:

-

Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

-

-

Cell Seeding:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare stock solutions of this compound in DMSO.

-

Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., L-NMMA).

-

-

Stimulation:

-

Stimulate the cells with 1 µg/mL of LPS for 24 hours. Include an unstimulated control group.

-

-

Griess Assay:

-

After incubation, collect 100 µL of the cell culture supernatant from each well.

-

Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.

-

Incubate at room temperature for 10 minutes in the dark.

-

-

Data Analysis:

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the concentration of nitrite using a sodium nitrite standard curve.

-

Determine the percentage of inhibition of NO production by this compound compared to the LPS-stimulated control.

-

Principle: This protocol quantifies the inhibitory effect of this compound on the secretion of the pro-inflammatory cytokines TNF-α and IL-6 from LPS-stimulated macrophages using an Enzyme-Linked Immunosorbent Assay (ELISA).

Protocol:

-

Cell Culture and Treatment:

-

Follow steps 1-4 from the Nitric Oxide Production Assay protocol.

-

-

Supernatant Collection:

-

After the 24-hour incubation, centrifuge the 96-well plate at 400 x g for 5 minutes.

-

Carefully collect the cell culture supernatant.

-

-

ELISA:

-

Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for the specific ELISA kits being used.

-

-

Data Analysis:

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Generate a standard curve for each cytokine.

-

Calculate the concentration of TNF-α and IL-6 in the supernatants.

-

Determine the percentage of inhibition of cytokine secretion by this compound.

-

Anticancer Assay

Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

-

Cell Culture:

-

Culture a cancer cell line of interest (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in the appropriate medium and conditions.

-

-

Cell Seeding:

-

Seed the cells in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells/well and allow them to attach overnight.

-

-

Compound Treatment:

-

Treat the cells with a range of concentrations of this compound for 24, 48, and 72 hours. Include a vehicle control.

-

-

MTT Reagent Addition:

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

-

Formazan Solubilization:

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

-

Data Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).

-

Antiviral Assay

Principle: This assay measures the direct inhibitory effect of this compound on the enzymatic activity of Angiotensin-Converting Enzyme 2 (ACE2), the cellular receptor for SARS-CoV-2. The assay uses a fluorogenic substrate that is cleaved by ACE2 to produce a fluorescent signal.

Protocol:

-

Reagents:

-

Recombinant human ACE2 protein.

-

Fluorogenic ACE2 substrate (e.g., Mca-YVADAPK(Dnp)-OH).

-

Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 µM ZnCl2).

-

This compound.

-

Positive control inhibitor (e.g., MLN-4760).

-

-

Assay Procedure:

-

In a 96-well black plate, add 50 µL of assay buffer.

-

Add 10 µL of various concentrations of this compound or controls.

-

Add 20 µL of recombinant human ACE2 (final concentration ~10 ng/mL).

-

Incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding 20 µL of the fluorogenic ACE2 substrate (final concentration ~10 µM).

-

-

Data Measurement:

-

Measure the fluorescence intensity (e.g., Excitation/Emission = 320/420 nm) every minute for 30-60 minutes using a fluorescence plate reader.

-

-

Data Analysis:

-

Calculate the reaction velocity (rate of fluorescence increase) for each concentration.

-

Determine the percentage of ACE2 inhibition.

-

Calculate the IC50 value for this compound.

-

Signaling Pathway and Experimental Workflow Diagrams

NF-κB Signaling Pathway Inhibition

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

Experimental Workflow for Anti-inflammatory Activity Screening

Caption: Workflow for screening the anti-inflammatory activity of this compound.

Logical Relationship for Anticancer Activity Assessment

Caption: Logical flow for assessing the anticancer activity of this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. The wide spectrum anti-inflammatory activity of andrographolide in comparison to NSAIDs: A promising therapeutic compound against the cytokine storm - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The wide spectrum anti-inflammatory activity of andrographolide in comparison to NSAIDs: A promising therapeutic compound against the cytokine storm | PLOS One [journals.plos.org]

- 5. Andrographolide demonstrates anti-proliferative activity in oral cancer by promoting apoptosis, the programmed cell death process - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. cabidigitallibrary.org [cabidigitallibrary.org]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols: Andrographidine C Solubility and Stability in DMSO

For Researchers, Scientists, and Drug Development Professionals

Introduction

Andrographidine C is a flavone isolated from Andrographis paniculata.[1] As with any compound intended for biological screening or as a drug candidate, understanding its solubility and stability in common solvents like dimethyl sulfoxide (DMSO) is critical for accurate experimental design and interpretation of results. DMSO is a widely used solvent in drug discovery for creating high-concentration stock solutions of compounds that have poor aqueous solubility.[2]

This document provides detailed protocols for determining the solubility and stability of this compound in DMSO. While specific experimental data for this compound is not currently available in public literature, the methodologies described herein provide a robust framework for researchers to generate this critical data.

Data Presentation: Solubility and Stability of this compound in DMSO

There is currently no published quantitative data specifically detailing the solubility and stability of this compound in DMSO. Flavonoids, the chemical class to which this compound belongs, generally exhibit good solubility in DMSO.[2][3][4] However, empirical determination is essential for precise measurements. Researchers are encouraged to use the protocols outlined in this document to generate and report this data.

Table 1: Quantitative Data Summary for this compound in DMSO

| Parameter | Value | Conditions |

| Solubility | Data not available | It is recommended to determine this at various temperatures (e.g., Room Temperature, 37°C). |

| Stability | Data not available | Stability should be assessed under various storage conditions (e.g., Room Temperature, 4°C, -20°C, -80°C) and over time. The impact of freeze-thaw cycles should also be evaluated. |

Experimental Protocols

The following are detailed protocols for determining the kinetic solubility and stability of this compound in DMSO.

Kinetic Solubility Determination of this compound in DMSO

This protocol is adapted from standard laboratory methods for assessing compound solubility.

Objective: To determine the maximum concentration to which this compound can be dissolved in DMSO and remain in solution when diluted into an aqueous buffer.

Materials:

-

This compound (solid)

-

Anhydrous DMSO

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well microplates (clear bottom for UV-Vis measurements)

-

Multi-channel pipette

-

Plate shaker

-

UV-Vis microplate reader

Protocol:

-

Preparation of Stock Solution:

-

Prepare a high-concentration stock solution of this compound in 100% anhydrous DMSO (e.g., 100 mM). This is achieved by weighing the required amount of this compound and dissolving it in the calculated volume of DMSO. Vigorous vortexing or sonication may be required.

-

-

Serial Dilution:

-

Perform serial dilutions of the this compound stock solution in DMSO to create a range of concentrations (e.g., 50 mM, 25 mM, 12.5 mM, etc.) in a 96-well plate.

-

-

Addition to Aqueous Buffer:

-

In a separate 96-well plate, add PBS (pH 7.4).

-

Transfer a small, precise volume (e.g., 2 µL) of each DMSO concentration of this compound to the wells containing PBS. The final DMSO concentration in the aqueous solution should be kept low (typically ≤1%) to minimize its effect on solubility and biological assays.

-

-

Incubation and Observation:

-

Seal the plate and incubate at room temperature (or the desired experimental temperature) for a set period (e.g., 2 hours) with gentle shaking.

-

After incubation, visually inspect the wells for any signs of precipitation.

-

-

Quantification:

-

Measure the absorbance of each well using a UV-Vis microplate reader at a wavelength appropriate for this compound.

-

The highest concentration that does not show a significant decrease in absorbance (due to precipitation) compared to the expected linear dilution is considered the kinetic solubility.

-

Stability Assessment of this compound in DMSO

This protocol outlines a method to evaluate the stability of this compound in DMSO under various storage conditions.

Objective: To determine the degradation rate of this compound in DMSO over time and under different storage conditions, including the effect of freeze-thaw cycles.

Materials:

-

This compound stock solution in DMSO (e.g., 10 mM)

-

HPLC-grade DMSO

-

HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or Mass Spectrometry)

-

Autosampler vials

-

Storage environments at controlled temperatures (e.g., 40°C for accelerated stability, Room Temperature, 4°C, -20°C, -80°C)

Protocol:

-

Sample Preparation:

-

Prepare a fresh stock solution of this compound in HPLC-grade DMSO at a known concentration (e.g., 10 mM).

-

Aliquot the stock solution into multiple autosampler vials to avoid repeated opening of the main stock.

-

-

Initial Analysis (Time Zero):

-

Immediately analyze an aliquot of the freshly prepared stock solution using a validated HPLC method to determine the initial peak area of this compound. This will serve as the baseline (100% stability).

-

-

Storage Conditions:

-

Store the aliquots under the desired conditions:

-

Accelerated Stability: 40°C

-

Long-term Storage: Room Temperature, 4°C, -20°C, and -80°C.

-

Freeze-Thaw Stability: Subject a set of aliquots to repeated freeze-thaw cycles (e.g., freezing at -20°C or -80°C and thawing at room temperature for a specified number of cycles). Studies have shown that many compounds are stable for at least 11 freeze-thaw cycles.[2][4][5]

-

-

-

Time-Point Analysis:

-

At predetermined time points (e.g., 24 hours, 48 hours, 1 week, 1 month, 3 months), retrieve an aliquot from each storage condition.

-

Analyze the samples by HPLC using the same method as the initial analysis.

-

-

Data Analysis:

-

Calculate the percentage of this compound remaining at each time point relative to the initial (time zero) measurement.

-

Plot the percentage of remaining this compound against time for each storage condition to determine the stability profile.

-

Visualizations

The following diagrams illustrate the experimental workflows for determining the solubility and stability of this compound in DMSO.

Caption: Workflow for Kinetic Solubility Determination.

Caption: Workflow for Stability Assessment.

Caption: Relationship between Solubility and Stability.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. US9730953B2 - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compound - Google Patents [patents.google.com]

- 3. mdpi.com [mdpi.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. pubchemlite.lcsb.uni.lu [pubchemlite.lcsb.uni.lu]

Andrographidine C for ACE2 Inhibition Assays: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Andrographidine C, a significant bioactive compound isolated from the medicinal plant Andrographis paniculata, has emerged as a compound of interest in the ongoing search for therapeutic agents against SARS-CoV-2. The primary entry point for this virus into human cells is the Angiotensin-Converting Enzyme 2 (ACE2) receptor.[1] Consequently, inhibiting ACE2 activity or the binding of the viral spike protein to this receptor is a promising strategy for preventing or treating COVID-19.[2] this compound has been shown to form a stable complex with ACE2, suggesting its potential as an inhibitor. This document provides detailed application notes and protocols for conducting ACE2 inhibition assays using this compound.

Mechanism of Action

This compound is believed to exert its inhibitory effect by directly binding to the ACE2 receptor. This interaction can potentially block the binding of the SARS-CoV-2 spike protein to the receptor, thereby preventing viral entry into host cells. While the precise binding site and conformational changes induced by this compound are still under investigation, in silico docking studies and preliminary in vitro experiments suggest a stable interaction. It is important to distinguish this direct inhibitory mechanism from the action of other compounds like andrographolide, which has been shown to downregulate ACE2 expression at the mRNA and protein levels.[1][3]

Quantitative Data

The following table summarizes the available quantitative data for compounds from Andrographis paniculata in relation to ACE2 inhibition. It is important to note that specific IC50 values for the direct enzymatic inhibition of ACE2 by this compound are not yet widely published. The data for andrographolide, a related compound, is included for comparative purposes.

| Compound | Assay Type | Cell Line/System | Measured Parameter | Value | Reference |

| Andrographolide | ACE2-S Protein Binding Inhibition | HUVEC and Calu-3 cells | IC50 | 13.57 ± 2.41 µg/mL | [4] |

| Andrographolide | SARS-CoV-2 Main Protease (Mpro) Inhibition | Enzyme-based assay | IC50 | 15 µM | [5] |

| Andrographolide | ACE2 mRNA Expression | BEAS-2B cells | ~50% reduction | at 40 µmol/L | [3] |

Experimental Protocols

This section details the protocol for an in vitro ACE2 inhibition assay using this compound. This protocol is based on established methods for assessing ACE2 enzymatic activity.[6]

Objective:

To determine the half-maximal inhibitory concentration (IC50) of this compound on recombinant human ACE2 enzymatic activity.

Materials and Reagents:

-

This compound (of known purity)

-

Recombinant Human ACE2 (e.g., R&D Systems, Cat#: 933-ZN-010 or Sino Biological, Cat#: 10108-H08H)[6]

-

Fluorogenic ACE2 substrate (e.g., AnaSpec, Cat#: AS-60757)[6]

-

ACE2 inhibitor (positive control), e.g., MLN-4760 (CAS #: 305335-31-3)[6]

-

Assay Buffer: PBS, pH 7.4, with 0.01% Tween-20[6]

-

Dimethyl Sulfoxide (DMSO)

-

1536-well solid black medium-binding assay plates (or 96/384-well plates, adjusting volumes accordingly)[6]

-

Acoustic dispenser (e.g., Echo 650) or manual pipettes[6]

-

Microplate reader with fluorescence detection capabilities (e.g., PHERAstar)[6]

Procedure:

-

Compound Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

Create a serial dilution of this compound in DMSO to achieve the desired final concentrations for the assay.

-

Prepare solutions for the positive control (MLN-4760) and a DMSO-only neutral control.

-

-

Assay Plate Preparation:

-

Using an acoustic dispenser or manual pipettes, transfer a small volume (e.g., 25 nL for a 1536-well plate) of the this compound dilutions, positive control, and DMSO control to the assay plate.[6]

-

-

Enzyme Addition:

-

Substrate Addition and Reaction Initiation:

-

Prepare a solution of the ACE2 substrate in the assay buffer to a final concentration of 15 µM.[6]

-

Add 1 µL of the substrate solution to each well to initiate the enzymatic reaction. The total reaction volume will be 4 µL.[6]

-

Centrifuge the plate at 1000 rpm for 15 seconds to ensure proper mixing.[6]

-

-

Data Acquisition:

-

Data Analysis:

-

Subtract the t=0 fluorescence reading from the t=15 reading for each well to determine the change in fluorescence, which corresponds to enzyme activity.

-

Normalize the data by setting the enzyme activity in the presence of DMSO as 0% inhibition and the activity in the presence of the positive control (MLN-4760) as 100% inhibition.[6]

-

Plot the percent inhibition against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve using a four-parameter Hill equation to determine the IC50 value.[6]

-

Visualizations

Signaling Pathway

Caption: SARS-CoV-2 entry and the inhibitory action of this compound.

Experimental Workflow

Caption: Workflow for the in vitro ACE2 enzymatic inhibition assay.

Logical Relationship

Caption: Logical flow of this compound's therapeutic potential.

References

- 1. Andrographolide suppresses SARS-CoV-2 infection by downregulating ACE2 expression: A mechanistic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Synergistic inhibition effects of andrographolide and baicalin on coronavirus mechanisms by downregulation of ACE2 protein level - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]